molecular formula C9H19NO2 B12897947 Ethyl hexylcarbamate CAS No. 7451-47-0

Ethyl hexylcarbamate

Cat. No.: B12897947
CAS No.: 7451-47-0
M. Wt: 173.25 g/mol
InChI Key: CTEPBUFYCZLELZ-UHFFFAOYSA-N
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Description

Ethyl hexylcarbamate is an organic compound with the molecular formula C9H19NO2. It is a type of carbamate ester, which are derivatives of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl hexylcarbamate can be synthesized through the reaction of ethyl chloroformate with hexylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product. The general reaction scheme is as follows:

C2H5OCOCl+C6H13NH2C2H5OCO-NH-C6H13+HCl\text{C}_2\text{H}_5\text{OCOCl} + \text{C}_6\text{H}_{13}\text{NH}_2 \rightarrow \text{C}_2\text{H}_5\text{OCO-NH-C}_6\text{H}_{13} + \text{HCl} C2​H5​OCOCl+C6​H13​NH2​→C2​H5​OCO-NH-C6​H13​+HCl

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and reaction control. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl hexylcarbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce hexylamine and ethyl alcohol.

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbamic acid derivatives.

    Substitution: It can participate in nucleophilic substitution reactions where the ethyl or hexyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products:

    Hydrolysis: Hexylamine and ethyl alcohol.

    Oxidation: Carbamic acid derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl hexylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in the preparation of other carbamate compounds.

    Biology: Investigated for its potential use in biochemical assays and as a protective group for amines in peptide synthesis.

    Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism by which ethyl hexylcarbamate exerts its effects involves its interaction with specific molecular targets. In biochemical applications, it can act as a reversible inhibitor of enzymes by forming a stable carbamate linkage with the active site. This interaction can modulate the activity of the enzyme, making it useful in various research and industrial applications.

Comparison with Similar Compounds

    Methyl carbamate (C2H5NO2): A simpler carbamate ester with a shorter alkyl chain.

    Butyl carbamate (C5H11NO2): Another carbamate ester with a medium-length alkyl chain.

    Phenyl carbamate (C7H7NO2): Contains an aromatic ring, offering different reactivity and applications.

Ethyl hexylcarbamate’s unique properties make it a valuable compound in various scientific and industrial fields, distinguishing it from its simpler counterparts.

Properties

CAS No.

7451-47-0

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

ethyl N-hexylcarbamate

InChI

InChI=1S/C9H19NO2/c1-3-5-6-7-8-10-9(11)12-4-2/h3-8H2,1-2H3,(H,10,11)

InChI Key

CTEPBUFYCZLELZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)OCC

Origin of Product

United States

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